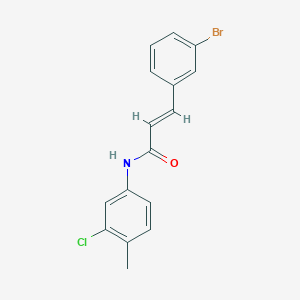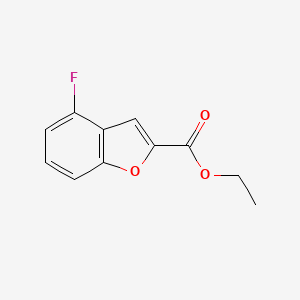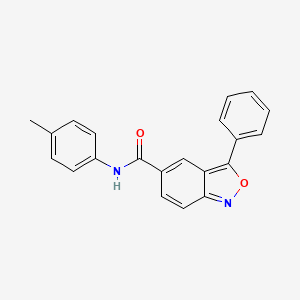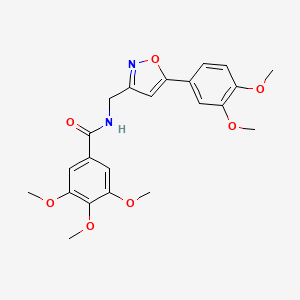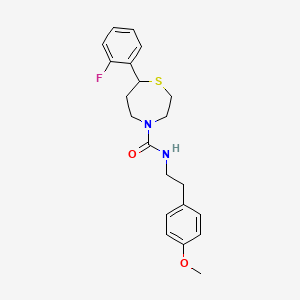
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepine derivatives. It has been found to have potential applications in the field of scientific research due to its unique properties.
作用機序
The exact mechanism of action of 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of neurotransmitter systems in the brain. It has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This suggests that it may have anxiolytic and antipsychotic properties.
Biochemical and Physiological Effects
Studies have shown that 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide can modulate various biochemical and physiological processes in the body. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. This may contribute to its anxiolytic and antipsychotic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide in lab experiments is its high binding affinity towards certain receptors. This makes it a valuable tool for studying the pharmacology of these receptors and for the development of novel drugs targeting them. However, one of the limitations of using this compound is its relatively low solubility in water. This may pose challenges in certain experimental setups and may require the use of organic solvents.
将来の方向性
There are several potential future directions for the research on 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide. One possible direction is the development of novel drugs targeting the serotonin 5-HT1A and 5-HT7 receptors and the dopamine D2 receptor based on the structure of this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases, such as anxiety disorders, schizophrenia, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes in the body.
合成法
The synthesis of 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide involves the reaction of 2-fluorobenzaldehyde, 4-methoxyphenethylamine, and 1,4-thiazepane-4-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation, to yield the final product. The purity of the product can be enhanced through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide has been found to have potential applications in various fields of scientific research, such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant binding affinity towards certain receptors, such as the serotonin 5-HT1A and 5-HT7 receptors, and the dopamine D2 receptor. This makes it a promising candidate for the development of novel drugs targeting these receptors.
特性
IUPAC Name |
7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c1-26-17-8-6-16(7-9-17)10-12-23-21(25)24-13-11-20(27-15-14-24)18-4-2-3-5-19(18)22/h2-9,20H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHJWYICWAYKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)
![1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)
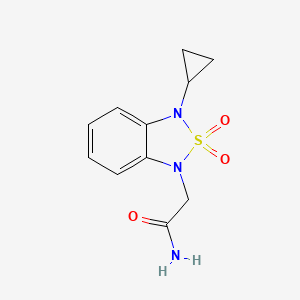
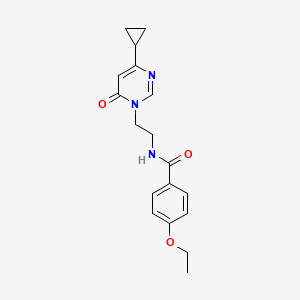
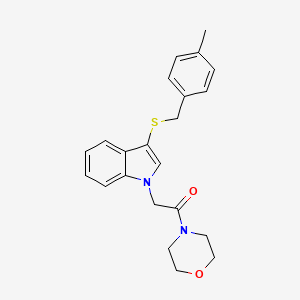
![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)
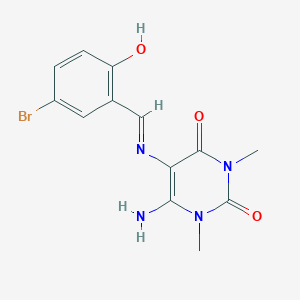
![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)
![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)
